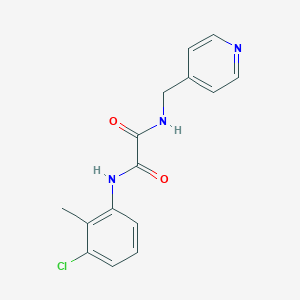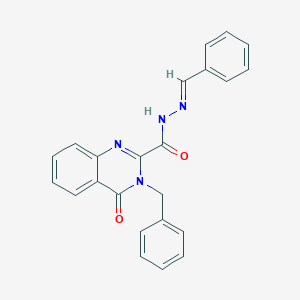![molecular formula C18H14Cl5NO4 B480263 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione CAS No. 495384-43-5](/img/structure/B480263.png)
1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine and methoxy substituents
Preparation Methods
The synthesis of 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of chlorine and methoxy groups through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with altered functional groups.
Scientific Research Applications
1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione include:
Tetrachloro-1,4-benzoquinone: Known for its oxidative properties and applications in organic synthesis.
1,2,4,5-Tetrachloro-3-nitrobenzene: Used as a fungicide and in analytical chemistry.
Tetrachlorophthalic anhydride: Utilized in the production of resins and coatings.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
495384-43-5 |
|---|---|
Molecular Formula |
C18H14Cl5NO4 |
Molecular Weight |
485.6g/mol |
IUPAC Name |
1,7,8,9-tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H14Cl5NO4/c1-7-4-5-8(6-9(7)19)24-14(25)10-11(15(24)26)17(23)13(21)12(20)16(10,22)18(17,27-2)28-3/h4-6,10-11H,1-3H3 |
InChI Key |
AFGWTDJJLINUPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B480181.png)
![N-(4-bromo-3-methylphenyl)-N'-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480185.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480186.png)
![N-(4-bromophenyl)-N'-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480189.png)
![N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B480190.png)

![N-(4-chlorobenzyl)-N'-(2-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480200.png)
![N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B480201.png)
![N-Benzyl-N'-{2-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480250.png)
![N'-(4-bromophenyl)-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480252.png)
![N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide](/img/structure/B480253.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480254.png)
![N~1~-(4-bromophenyl)-N~2~-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480256.png)

